molecular formula C15H13IN2O2 B3918031 N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide

N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide

Cat. No. B3918031
M. Wt: 380.18 g/mol
InChI Key: LUZCMXLSNMMZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It was first synthesized in the late 1990s and has gained significant attention due to its potential applications in various scientific research fields.

Mechanism of Action

N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide exerts its effects by binding to and activating the adenosine A3 receptor, which is expressed in various cells, including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor results in the activation of intracellular signaling pathways that regulate various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects, induction of apoptosis in cancer cells, and inhibition of tumor growth in animal models. Additionally, N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been reported to exert neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor in various cells and tissues. However, N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide also has several limitations, including its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of the molecular mechanisms underlying its effects on inflammation and cancer, and the evaluation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration regimens for N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in preclinical and clinical settings.

Scientific Research Applications

N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been extensively studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory and immunomodulatory effects by activating the adenosine A3 receptor. Additionally, N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2/c1-10-6-8-11(9-7-10)14(17)18-20-15(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZCMXLSNMMZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2I)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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